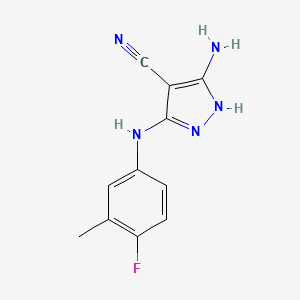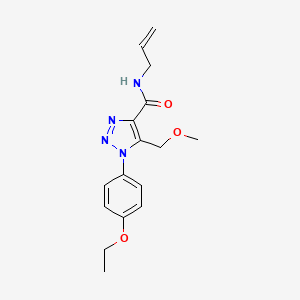![molecular formula C21H24N2O5S B2699715 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 923073-17-0](/img/structure/B2699715.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a type of sulfonamide, which is a class of organic compounds that contain a sulfamoyl functional group . The molecular formula of this compound is C20H22N4O5S3, with an average mass of 494.608 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
A significant application of sulfonamide derivatives, akin to the chemical structure of interest, is their potent inhibitory action against carbonic anhydrases. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and CO2 transport. Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isoenzymes I, II, VII, and IX, showing low nanomolar or subnanomolar inhibition ranges. This class of compounds holds promise for therapeutic applications in managing conditions like glaucoma, epilepsy, obesity, and cancer due to their inhibitory potency (Abdoli et al., 2018).
Anticancer Activity
The sulfonamide moiety is central to the synthesis of compounds with significant anticancer activity. For instance, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activities on melanoma cell lines, demonstrating the potential for therapeutic applications in cancer treatment. One particular compound showed a high level of growth inhibition at relatively low concentrations, indicating its efficacy as an anticancer agent (Yılmaz et al., 2015).
Microbial Interaction and Transformation
Sulfonamide drugs, such as sulfamethoxazole (SMX), often undergo microbial-mediated abiotic transformations, resulting in various transformation products under environmental conditions. Understanding these transformation pathways is essential for assessing the environmental fate and potential ecological impacts of sulfonamide antibiotics. Research in this area highlights the complex interactions between antimicrobial compounds and microbial communities in water and soil ecosystems (Nödler et al., 2012).
Antimicrobial Properties
Compounds containing sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new antimicrobial agents that can address the growing concern of antibiotic resistance. For example, new heterocyclic compounds incorporating a sulfamoyl moiety have shown promising results as antimicrobial agents against various bacterial and fungal strains. This research contributes to the ongoing effort to discover novel antimicrobial compounds with effective mechanisms of action against resistant pathogens (Darwish et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-23(17-4-2-3-5-17)29(25,26)18-9-6-15(7-10-18)21(24)22-16-8-11-19-20(14-16)28-13-12-27-19/h6-11,14,17H,2-5,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHPGMRBFXZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)
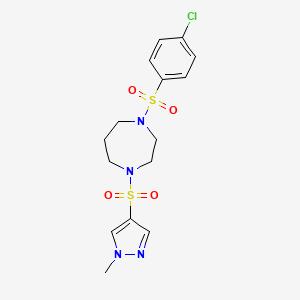

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)
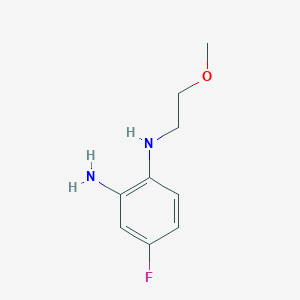
![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)
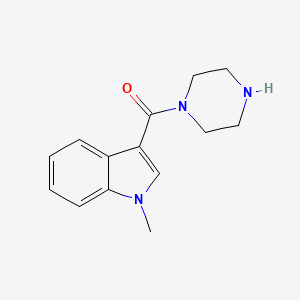
![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)

amine](/img/structure/B2699649.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)
